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Compound of Interest

4-Acetylpiperidine-1-carbonyl!
Compound Name:
chloride

Cat. No.: B039807

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Acetylpiperidine-1-carbonyl chloride (CAS No: 59084-16-1), a key intermediate in various
synthetic applications. Due to the limited availability of public experimental spectra, this
document presents a combination of experimental mass spectrometry data and predicted
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the
compound's structure.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4-
Acetylpiperidine-1-carbonyl chloride.

Table 1: Predicted *H NMR Data (Solvent: CDCIs)
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)
~3.8-4.2 Multiplet 2H Axial H on C2, C6

) Equatorial H on C2,
~2.8-3.2 Multiplet 2H

C6

~25-2.8 Multiplet 1H Hon C4
~2.15 Singlet 3H -C(O)CHs
~1.8-2.1 Multiplet 2H Axial H on C3, C5

) Equatorial H on C3,
~15-1.8 Multiplet 2H

C5

Table 2: Predicted 13C NMR Data (Solvent: CDCls)

Chemical Shift (ppm) Assighment
~170 - 172 -c(o)Cl
~169 -N-C(O)CHs
~45 - 50 C2,C6
~40 - 45 C4
~28 - 32 C3, C5
~21 -C(O)CHs
Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Functional Group
~1780 - 1815 C=0 stretch (acid chloride)
~1640 - 1660 C=0 stretch (amide)
~2850 - 2950 C-H stretch (aliphatic)
~1400 - 1470 C-H bend (aliphatic)
~1100 - 1300 C-N stretch

Table 4: Experimental Mass Spectrometry Data[1]

m/z Interpretation
189 [M]* Molecular ion
126 [M - COCI*

43 [CHsCOJ*

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 4-Acetylpiperidine-1-carbonyl chloride.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e Sample Preparation:
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o Accurately weigh approximately 5-10 mg of 4-Acetylpiperidine-1-carbonyl chloride.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClI3)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e 'H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a standard single-pulse experiment.

o Typical parameters: spectral width of 16 ppm, pulse width of 30-45 degrees, relaxation
delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Typical parameters: spectral width of 240 ppm, pulse width of 30 degrees, relaxation delay
of 2 seconds, and 1024-4096 scans.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase correct the spectra and calibrate the chemical shifts relative to the TMS signal (0.00
ppm for *H and 13C).

o Integrate the signals in the *H NMR spectrum.
2. Infrared (IR) Spectroscopy
e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal is clean.

o Place a small amount of the solid 4-Acetylpiperidine-1-carbonyl chloride directly onto
the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

Acquisition:

o Record the spectrum over a range of 4000-400 cm~1.

o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands.

. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass
spectrometer (GC-MS) or a direct-infusion electrospray ionization-mass spectrometer (ESI-
MS).

Sample Preparation (for GC-MS):

o Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent
such as dichloromethane or ethyl acetate.

GC-MS Acquisition:

o Gas Chromatograph (GC) Conditions:

= Injector Temperature: 250 °C
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= Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10
°C/min.

» Carrier Gas: Helium at a constant flow rate.

o Mass Spectrometer (MS) Conditions:
» |onization Mode: Electron lonization (EIl) at 70 eV.
» Mass Range: m/z 40-500.

» Scan Speed: 2 scans/second.

» Data Processing:

o Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the
compound.

o Extract the mass spectrum of the peak of interest.

o Identify the molecular ion peak and major fragment ions. Compare the fragmentation
pattern with the predicted fragmentation of the proposed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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